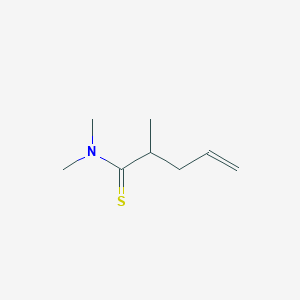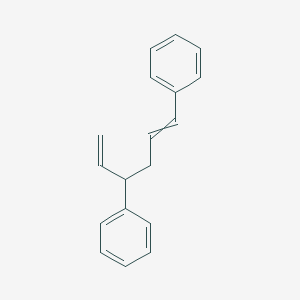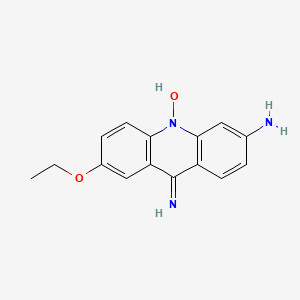
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The unique structure of this compound, featuring an amino group, an ethoxy group, and an imino group, suggests potential biological activity and utility in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Acridine Core: Starting from a suitable precursor such as anthranilic acid, cyclization reactions can be employed to form the acridine core.
Functional Group Introduction: Subsequent steps involve introducing the amino, ethoxy, and imino groups through reactions such as nucleophilic substitution, reduction, and condensation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, employing catalysts to enhance reaction rates, and ensuring environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions at the ethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol would depend on its specific application:
Molecular Targets: It may interact with DNA, inhibiting replication or transcription.
Pathways Involved: Could involve pathways related to cell cycle arrest or apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known dye used in cell biology.
Amsacrine: An anticancer agent with a similar acridine core.
Uniqueness
6-Amino-2-ethoxy-9-iminoacridin-10(9H)-ol’s unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
71863-62-2 |
|---|---|
Molekularformel |
C15H15N3O2 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
7-ethoxy-10-hydroxy-9-iminoacridin-3-amine |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18(13)19/h3-8,17,19H,2,16H2,1H3 |
InChI-Schlüssel |
OPICFYMYHUJRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N(C3=C(C2=N)C=CC(=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



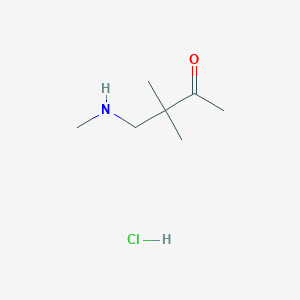


![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
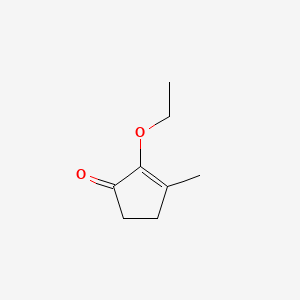
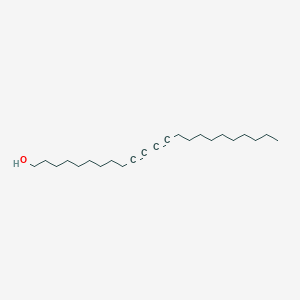
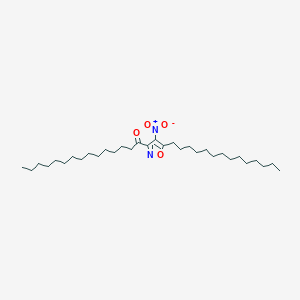


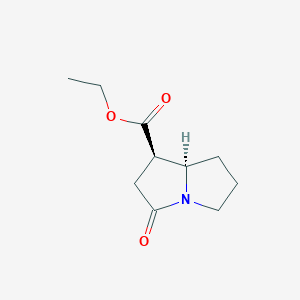
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
